molecular formula C15H19N3O3S3 B2963997 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2415565-80-7

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2963997
CAS No.: 2415565-80-7
M. Wt: 385.52
InChI Key: KAVVZRMRMZHMGW-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a dithiepan ring, a pyrazole moiety, and a sulfonamide group

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c19-15(11-22-8-9-23-12-15)10-17-24(20,21)14-4-2-13(3-5-14)18-7-1-6-16-18/h1-7,17,19H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVVZRMRMZHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiepan ring, the introduction of the pyrazole moiety, and the sulfonamide group attachment. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the sulfonamide group produces amines.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide include other sulfonamides, pyrazole derivatives, and dithiepan-containing molecules. Examples include:

  • This compound analogs
  • Pyrazole-based sulfonamides
  • Dithiepan derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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